molecular formula C16H11BrClN3O2 B11985683 N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11985683
M. Wt: 392.63 g/mol
InChI Key: MJDIGDKKMNOWQD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 6-chloro-3,4-dihydroquinazolin-4-one.

    Acylation Reaction: The 4-bromoaniline undergoes acylation with chloroacetyl chloride to form N-(4-bromophenyl)-2-chloroacetamide.

    Cyclization: The N-(4-bromophenyl)-2-chloroacetamide is then reacted with 6-chloro-3,4-dihydroquinazolin-4-one under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) for introducing hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while reduction and oxidation reactions modify the existing functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, they may inhibit kinases involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: Lacks the chlorine atom, which may affect its biological activity.

    N-(4-chlorophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide: Substitution of bromine with chlorine, potentially altering its reactivity and properties.

    N-(4-bromophenyl)-2-(6-methyl-4-oxo-3(4H)-quinazolinyl)acetamide: Methyl group instead of chlorine, which may influence its chemical behavior.

Uniqueness

N-(4-bromophenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogens can participate in various interactions, making the compound a valuable candidate for further research.

Properties

Molecular Formula

C16H11BrClN3O2

Molecular Weight

392.63 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-chloro-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H11BrClN3O2/c17-10-1-4-12(5-2-10)20-15(22)8-21-9-19-14-6-3-11(18)7-13(14)16(21)23/h1-7,9H,8H2,(H,20,22)

InChI Key

MJDIGDKKMNOWQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Br

Origin of Product

United States

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